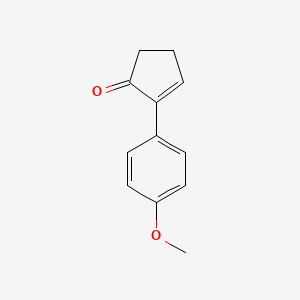
2-(4-Methoxyphenyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentene ring substituted with a 4-methoxyphenyl group and a ketone functional group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .
Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) to facilitate the condensation of aromatic aldehydes with aliphatic ketones, yielding derivatives of cyclopent-2-en-1-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives, and addition reactions can form complex adducts.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research explores its potential as a lead compound for drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog without the methoxyphenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with two methyl groups on the cyclopentene ring.
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one: A hydroxylated derivative with additional methyl groups.
Uniqueness
2-(4-Methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77037-07-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h3,5-8H,2,4H2,1H3 |
InChI Key |
FJEWEXQCGJYFCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
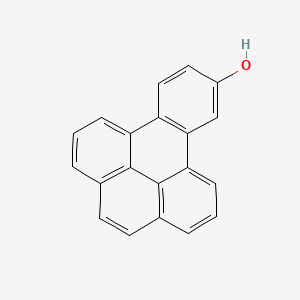
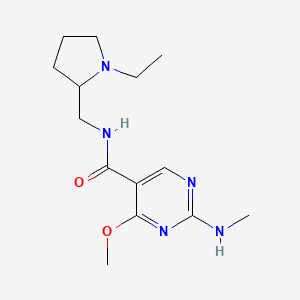

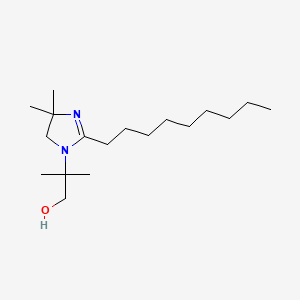
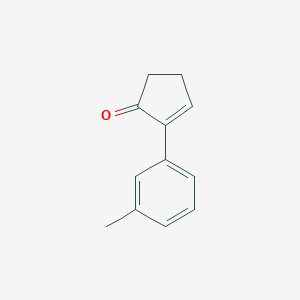
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)

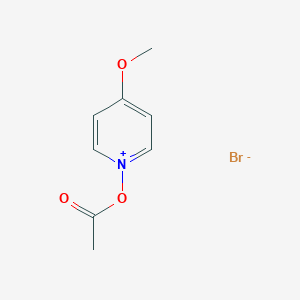
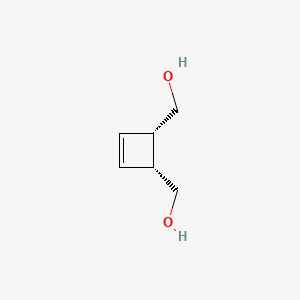
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
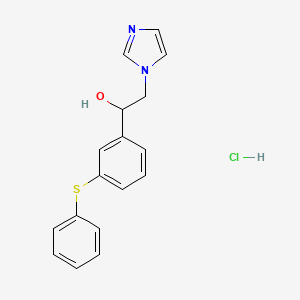
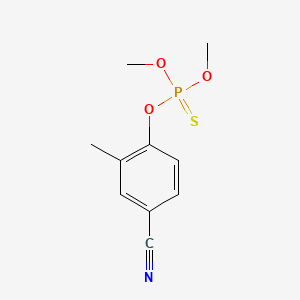
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
